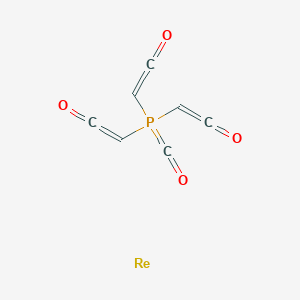
Rhenium, tetracarbonyl(trimethylphosphine)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhenium, tetracarbonyl(trimethylphosphine)- is a coordination compound featuring rhenium as the central metal atom, coordinated to four carbonyl (CO) ligands and one trimethylphosphine (PMe₃) ligand. This compound is part of a broader class of rhenium carbonyl complexes, which are known for their unique photophysical properties and applications in various fields, including catalysis and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rhenium, tetracarbonyl(trimethylphosphine)- typically involves the reaction of rhenium pentacarbonyl chloride (Re(CO)₅Cl) with trimethylphosphine (PMe₃) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the substitution of one carbonyl ligand with the trimethylphosphine ligand .
Industrial Production Methods
While specific industrial production methods for rhenium, tetracarbonyl(trimethylphosphine)- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions
Rhenium, tetracarbonyl(trimethylphosphine)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhenium, often resulting in the formation of rhenium oxides or other oxygen-containing species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state rhenium complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides for oxidation reactions, reducing agents like hydrogen or hydrides for reduction reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield rhenium oxides, while substitution reactions can produce a wide range of rhenium complexes with different ligands .
科学的研究の応用
Rhenium, tetracarbonyl(trimethylphosphine)- has several scientific research applications, including:
Medicinal Chemistry: Rhenium complexes, including rhenium, tetracarbonyl(trimethylphosphine)-, are being explored for their potential as anticancer agents due to their ability to selectively target cancer cells.
Photophysical Studies: The unique photophysical properties of rhenium carbonyl complexes make them useful in studies related to luminescence and photochemistry.
作用機序
The mechanism by which rhenium, tetracarbonyl(trimethylphosphine)- exerts its effects varies depending on the application. In catalysis, the compound acts as a Lewis acid, facilitating various organic transformations. In medicinal chemistry, the compound’s mechanism involves the interaction with cellular components, leading to the selective targeting and destruction of cancer cells. The molecular targets and pathways involved include DNA binding and disruption of cellular redox balance .
類似化合物との比較
Similar Compounds
Rhenium tricarbonyl complexes: These compounds have three carbonyl ligands and exhibit similar photophysical properties but may have different reactivity and applications.
Rhenium pentacarbonyl chloride: This compound has five carbonyl ligands and is often used as a precursor in the synthesis of other rhenium carbonyl complexes.
Uniqueness
Rhenium, tetracarbonyl(trimethylphosphine)- is unique due to the presence of the trimethylphosphine ligand, which alters its electronic and steric properties compared to other rhenium carbonyl complexes. This uniqueness makes it particularly useful in specific catalytic and medicinal applications .
特性
CAS番号 |
101697-76-1 |
|---|---|
分子式 |
C7H3O4PRe |
分子量 |
368.28 g/mol |
InChI |
InChI=1S/C7H3O4P.Re/c8-1-4-12(7-11,5-2-9)6-3-10;/h4-6H; |
InChIキー |
SLBOMLCBGCRUHC-UHFFFAOYSA-N |
正規SMILES |
C(=C=O)P(=C=O)(C=C=O)C=C=O.[Re] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


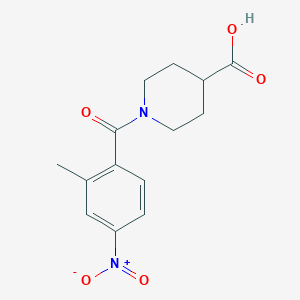
![Methyl 4-[2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14078392.png)
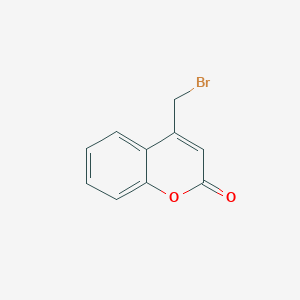
![4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1'-cyclopentane]](/img/structure/B14078417.png)
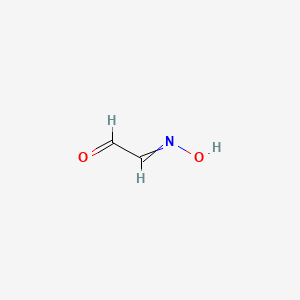
![3-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14078422.png)
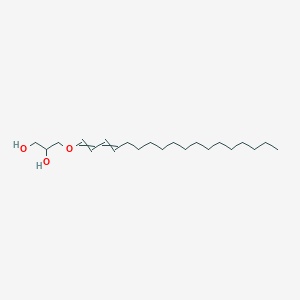
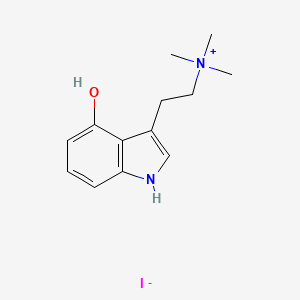

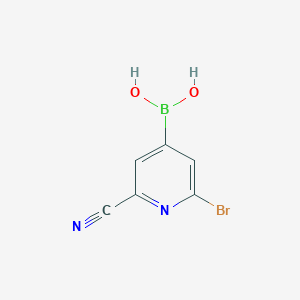
![1-Phenyl-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078466.png)
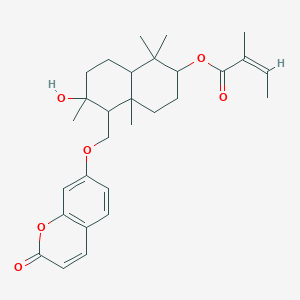
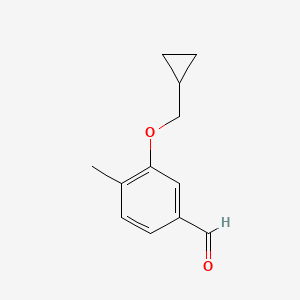
![methyl 2-[[2-[[2-[[3-[[2-[[2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14078482.png)
